Sodium 5-hydroxy-2-nitrobenzoate: Physicochemical Profiling, Salt Engineering, and Pharmaceutical Applications
Executive Overview: The Rationale for Salt Engineering In modern pharmaceutical development, the physicochemical properties of a lead compound or critical intermediate dictate its synthetic utility, formulation viability...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Overview: The Rationale for Salt Engineering
In modern pharmaceutical development, the physicochemical properties of a lead compound or critical intermediate dictate its synthetic utility, formulation viability, and biological efficacy. 5-Hydroxy-2-nitrobenzoic acid (CAS: 610-37-7)[1] is a highly functionalized benzoic acid derivative featuring both an electron-donating hydroxyl group and an electron-withdrawing nitro group[1]. While the parent acid serves as a potent inhibitor of the ns5b polymerase and exhibits targeted anti-malarial activity[1], its free acid form demonstrates limited solubility in non-polar solvents and only moderate solubility in aqueous media[1].
To overcome these formulation and high-throughput screening limitations, application scientists engineer the compound into its sodium salt form: Sodium 5-hydroxy-2-nitrobenzoate (CAS: 2219419-40-4) [2]. This transformation drastically increases the compound's hydrophilicity, making it an ideal candidate for aqueous biological assays and a versatile intermediate in the synthesis of complex therapeutics, such as Mcl-1/Bfl-1 dual inhibitors[3] and transthyretin (TTR) kinetic stabilizers[4].
Physicochemical Data and Structural Causality
The structural characteristics of 5-hydroxy-2-nitrobenzoic acid allow it to engage in extensive inter- and intramolecular hydrogen bonding, which directly impacts its melting point and crystalline stability[1]. The presence of the nitro group at the ortho position relative to the carboxylic acid significantly lowers the pKa of the carboxylate via the inductive effect. This ensures that the carboxylic acid is readily and selectively deprotonated before the phenolic hydroxyl group, a differential pKa that is the cornerstone of synthesizing a pure mono-sodium salt.
Table 1: Comparative Physicochemical Properties of Sodium 5-hydroxy-2-nitrobenzoate and its Parent Acid
Methodological Guide: Synthesis and Isolation Workflow
The conversion of 5-hydroxy-2-nitrobenzoic acid to its sodium salt requires precise stoichiometric and pH control. The causality behind this protocol lies in the differential acidity of the functional groups: the carboxylate must be fully ionized while keeping the phenolic hydroxyl protonated to prevent the formation of a disodium salt, which would alter the mass balance and downstream reactivity.
Step-by-Step Protocol: Controlled Neutralization and Lyophilization
Preparation of the Free Acid Suspension: Suspend 10.0 g (approx. 54.6 mmol) of 5-hydroxy-2-nitrobenzoic acid[6] in 100 mL of chilled, deionized water (4°C).
Causality: Starting with a cold suspension minimizes the risk of localized alkaline hydrolysis or degradation during base addition.
Titration with Sodium Bicarbonate: Slowly add 4.58 g (54.6 mmol) of NaHCO3 in small portions under continuous stirring.
Causality: NaHCO3 is chosen over strong bases like NaOH because its weaker basicity provides a self-buffering effect, preventing the pH from spiking above 8.0 and inadvertently deprotonating the phenol group.
In-Process pH Validation: Monitor the pH continuously using a calibrated probe. The reaction is complete when effervescence (CO2 evolution) ceases and the pH stabilizes between 7.0 and 7.2.
Self-Validating Step: If the pH remains below 6.5, unreacted free acid is present; if it exceeds 7.5, there is a risk of phenoxide formation, invalidating the batch.
Filtration and Lyophilization: Filter the resultant clear, yellow solution through a 0.22 µm membrane to remove any unreacted particulates. Freeze the filtrate at -80°C and lyophilize for 48 hours to yield Sodium 5-hydroxy-2-nitrobenzoate as a fine, highly soluble powder.
Caption: Workflow for the synthesis of Sodium 5-hydroxy-2-nitrobenzoate via controlled acid-base neutralization.
Analytical Characterization Protocols
To ensure the trustworthiness of the synthesized salt, rigorous analytical validation is required to confirm the mono-sodium state and overall purity.
Protocol 1: Reversed-Phase HPLC for Purity Assessment
Column: C18 (250 mm × 4.6 mm, 5 µm).
Mobile Phase: 0.1% Trifluoroacetic acid (TFA) in Water : Acetonitrile (70:30 v/v).
Causality: The highly acidic mobile phase (TFA) forces the sodium salt back into its protonated free acid state during the chromatographic run. This suppresses ionization on the column, preventing peak tailing and ensuring sharp, reproducible retention times.
Detection: UV at 254 nm.
Self-Validation: The protocol is validated if the theoretical plate count exceeds 5000 and the tailing factor is ≤ 1.2.
Protocol 2: 1H-NMR for Structural Integrity
Solvent: D2O.
Causality: The sodium salt is highly soluble in D2O, unlike the free acid which typically requires DMSO-d6 for complete dissolution.
Observation: The absence of the broad carboxylic acid proton peak (typically >12 ppm in DMSO) and the specific chemical shifts of the aromatic protons confirm the integrity of the mono-sodium salt.
Biological and Pharmaceutical Applications
The physicochemical enhancement provided by the sodium salt form unlocks significant potential in downstream drug discovery and molecular design.
Inhibitors of Anti-Apoptotic Proteins (Mcl-1/Bfl-1): The 2,5-substituted benzoic acid scaffold is a critical pharmacophore in designing dual inhibitors for Mcl-1 and Bfl-1, which are overexpressed in a wide spectrum of cancers[3]. Balancing the lipophilic and hydrophilic properties of these inhibitors is paramount; starting with a highly soluble salt intermediate allows for more controlled coupling reactions (e.g., esterification or amidation) in aqueous-organic solvent mixtures, ultimately improving the physicochemical properties of the final drug candidates[3].
Transthyretin (TTR) Kinetic Stabilizers: Derivatives of 5-hydroxy-2-nitrobenzoate are utilized in the synthesis of covalent fluorescent probes and kinetic stabilizers for TTR[4]. The ionization state of the carboxylic acid group in these stabilizers dictates the strength of electrostatic interactions with lysine residues (e.g., Lys15/15′) in the TTR binding pocket, directly affecting their stabilizing efficacy and potency[4].
Direct Enzymatic Inhibition: The parent scaffold itself acts as an inhibitor of the ns5b polymerase, an enzyme responsible for DNA synthesis in eukaryotic cells, and exhibits targeted anti-malarial activity against both the erythrocytic and liver stages of Plasmodium falciparum[1].
Caption: Impact of salt formation on physicochemical properties and downstream pharmaceutical applications.
Unveiling the Synthetic Utility of Sodium 5-Hydroxy-2-Nitrobenzoate: Mechanisms, Pathways, and Pharmaceutical Applications
Executive Summary In the intricate landscape of advanced organic synthesis, the strategic selection of polyfunctional intermediates dictates the efficiency, scalability, and chemoselectivity of the entire synthetic route...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the intricate landscape of advanced organic synthesis, the strategic selection of polyfunctional intermediates dictates the efficiency, scalability, and chemoselectivity of the entire synthetic route. Sodium 5-hydroxy-2-nitrobenzoate (CAS: 2219419-40-4) [1]—the sodium salt of 5-hydroxy-2-nitrobenzoic acid (CAS: 610-37-7)—stands out as a highly versatile, trifunctional building block. Featuring a strongly electron-withdrawing nitro group, an electron-donating phenolic hydroxyl, and a pre-activated carboxylate salt, this compound provides a unique "push-pull" electronic topography.
This technical guide provides an in-depth analysis of the compound's mechanism of action within organic synthesis, detailing the causality behind specific reaction conditions, self-validating experimental protocols, and its pivotal role in synthesizing high-value pharmaceutical active ingredients (APIs), such as acetyl-CoA carboxylase inhibitors [2] and mutant-EGFR tyrosine kinase inhibitors [3].
Structural Anatomy & Electronic Topography
The reactivity of sodium 5-hydroxy-2-nitrobenzoate is governed by the orthogonal electronic effects of its three functional groups:
The Nitro Group (
−NO2
): Positioned ortho to the carboxylate, the nitro group exerts a strong
−I
(inductive) and
−M
(mesomeric) effect. This severely deactivates the benzene ring toward electrophilic aromatic substitution (EAS) but primes the molecule for downstream reduction to an amine, generating 5-hydroxyanthranilic acid derivatives.
The Phenolic Hydroxyl (
−OH
): Positioned meta to the carboxylate and para to the nitro group, the hydroxyl group exerts a
+M
effect. In basic conditions, it deprotonates to form a phenoxide ion, which is highly nucleophilic and readily undergoes O-alkylation.
The Sodium Carboxylate (
−COONa
): Unlike the free acid, the sodium salt enhances the compound's solubility in polar aprotic solvents (e.g., DMF, DMAc) and aqueous media. This solubility profile is critical for phase-transfer catalysis and prevents premature decarboxylation during high-temperature reactions.
Figure 1: Divergent synthetic pathways and reactivity map of Sodium 5-hydroxy-2-nitrobenzoate.
Core Mechanistic Pathways in Organic Synthesis
O-Alkylation: Overcoming Phenolic Inertness
The etherification of the 5-hydroxyl group is a critical step in synthesizing bioinspired molecular electrets and lipophilic drug candidates [4]. The mechanism proceeds via an
SN2
nucleophilic attack of the phenoxide ion on an alkyl halide.
Mechanistic Insight: The presence of the para-nitro group stabilizes the phenoxide intermediate via resonance, reducing its nucleophilicity compared to an unsubstituted phenol. To counteract this, the choice of base is critical. While
K2CO3
is standard, utilizing
Cs2CO3
leverages the "cesium effect"—the large ionic radius of
Cs+
creates a highly reactive, naked phenoxide anion in polar aprotic solvents, dramatically accelerating the
SN2
displacement [5].
Nitro Reduction: The Gateway to Anthranilic Acids
Reducing the nitro group to an aniline yields 5-hydroxyanthranilic acid (CAS: 394-31-0), a precursor for dibenzodiazepinone scaffolds used in advanced non-small cell lung cancer (NSCLC) therapies [3].
Mechanistic Insight: The reduction must be chemoselective to avoid reducing the aromatic ring or cleaving newly formed ether linkages. While catalytic hydrogenation (
Pd/C
,
H2
) is clean, it can cause dehalogenation if other halogens are present on the molecule. In such cases, a mild electron-transfer reduction using Zinc dust and ammonium formate (
Zn/NH4HCO2
) is preferred. The formate acts as a hydrogen donor, and the zinc surface facilitates the stepwise transfer of electrons to the nitro group, passing through nitroso and hydroxylamine intermediates before yielding the primary amine [5].
To ensure high fidelity and reproducibility, the following protocols are designed as self-validating systems, incorporating in-process controls (IPCs) and mechanistic rationales for each step.
Reaction Setup: Suspend 5.0 mmol of sodium 5-hydroxy-2-nitrobenzoate and 10.0 mmol of anhydrous
Cs2CO3
in 25 mL of anhydrous N,N-dimethylacetamide (DMAc) under an inert
N2
atmosphere.
Causality: DMAc is chosen over DMF due to its higher boiling point and superior ability to solvate the cesium phenoxide ion without degrading [5].
Electrophile Addition: Add 6.0 mmol of the target alkyl iodide (e.g., 1-iodohexane) dropwise. Heat the mixture to 80°C for 3 hours.
Validation Check (IPC): The reaction mixture will immediately turn deep yellow/orange due to the formation of the para-nitrophenolate chromophore. As the alkylation proceeds and the phenoxide is consumed, the intense color will gradually fade.
Reaction Monitoring: Perform TLC (Eluent: Hexane/EtOAc 3:1). The starting material is highly polar and UV-active; the product will elute significantly higher (
Rf≈0.6
).
Workup & Isolation: Cool to room temperature, quench with 50 mL of ice-cold 1M
HCl
(to protonate any unreacted carboxylate), and extract with Ethyl Acetate (
3×30
mL). Wash the combined organic layers with brine (
5×30
mL) to remove residual DMAc.
Causality: Extensive brine washing is mandatory; DMAc partitions into the organic layer and will severely broaden NMR peaks if not removed. Dry over anhydrous
Na2SO4
and concentrate in vacuo.
Protocol B: Mild Nitro Reduction to Anthranilic Acid Derivatives
Objective: Reduce the nitro group while preserving labile functional groups.
Reaction Setup: Under a nitrogen atmosphere, dissolve 2.0 mmol of the O-alkylated intermediate in 10 mL of 1,2-dimethoxyethane (DME). Add 20.0 mmol of ammonium formate (
NH4HCO2
) and 10.0 mmol of activated Zinc dust.
Causality: DME provides excellent solubility for both the organic substrate and the inorganic formate salt [5].
Reduction Phase: Stir vigorously at room temperature for 6 hours.
Validation Check (IPC): TLC monitoring (DCM/MeOH 9:1) will show the disappearance of the nitro compound and the appearance of a highly fluorescent, polar amine spot under 254 nm UV light.
Workup & Isolation: Filter the heterogeneous mixture through a pad of Celite to remove zinc salts. Wash the filter cake with EtOAc. Wash the filtrate with Milli-Q water, dry over
Na2SO4
, and concentrate. The resulting aniline is highly susceptible to air oxidation and should be immediately subjected to the next synthetic step (e.g., amide coupling) without prolonged storage [5].
Quantitative Reaction Parameters
The following tables summarize the empirical data and thermodynamic parameters dictating the choice of reagents for transformations involving sodium 5-hydroxy-2-nitrobenzoate.
Table 1: Comparative Conditions for Nitro Reduction
To illustrate the compound's critical role in modern drug discovery, Figure 2 maps the synthetic workflow of utilizing sodium 5-hydroxy-2-nitrobenzoate to construct dibenzodiazepinone derivatives. These complex heterocycles are potent allosteric inhibitors designed to combat Osimertinib-resistant Non-Small Cell Lung Cancer (NSCLC) [3].
Figure 2: Sequential synthetic workflow from Sodium 5-hydroxy-2-nitrobenzoate to advanced NSCLC active pharmaceutical ingredients.
In this sequence, the orthogonal reactivity of the molecule is fully exploited: the carboxylate is protected as a methyl ester, the hydroxyl is benzylated, and the nitro group is reduced to an amine, which subsequently undergoes a Buchwald-Hartwig cross-coupling to close the diazepinone ring[3].
Conclusion
Sodium 5-hydroxy-2-nitrobenzoate is far more than a simple aromatic building block; it is a highly programmable synthetic platform. By understanding the push-pull electronic dynamics between its nitro, hydroxyl, and carboxylate groups, synthetic chemists can orchestrate highly regioselective and chemoselective transformations. Whether utilized in the development of bioinspired molecular electrets or next-generation oncology therapeutics, mastering the mechanistic nuances of this intermediate is essential for modern organic synthesis.
References
ChemSrc. (2024). Sodium 5-hydroxy-2-nitrobenzoate CAS No. 2219419-40-4. Retrieved from[Link]
Google Patents. (2010). WO2010127208A1 - Inhibitors of acetyl-coa carboxylase.
National Center for Biotechnology Information (PMC). (2025). Design, synthesis and structure–activity relationship analysis of dibenzodiazepinone derivatives against Osimertinib resistant NSCLC. Retrieved from[Link]
MDPI. (2021). On the Search of a Silver Bullet for the Preparation of Bioinspired Molecular Electrets with Propensity to Transfer Holes at High Potentials. Retrieved from[Link]
SPIE Digital Library. (2015). Bioinspired molecular electrets: bottom-up approach to energy materials and applications. Retrieved from[Link]
Foundational
Structural Elucidation of Sodium 5-Hydroxy-2-nitrobenzoate: An In-Depth NMR Analysis Guide
Executive Summary Sodium 5-hydroxy-2-nitrobenzoate is a critical intermediate and structural motif in the synthesis of active pharmaceutical ingredients (APIs), biochemical probes, and targeted therapeutics[1]. Accurate...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Sodium 5-hydroxy-2-nitrobenzoate is a critical intermediate and structural motif in the synthesis of active pharmaceutical ingredients (APIs), biochemical probes, and targeted therapeutics[1]. Accurate structural characterization of this molecule is paramount for ensuring purity, understanding binding affinities, and maintaining batch-to-batch consistency in drug development workflows. Nuclear Magnetic Resonance (NMR) spectroscopy serves as the gold standard for this validation. This whitepaper provides a comprehensive, self-validating framework for the NMR acquisition and spectral interpretation of Sodium 5-hydroxy-2-nitrobenzoate.
Chemical Context & Mechanistic Principles
The NMR spectral profile of Sodium 5-hydroxy-2-nitrobenzoate is governed by a complex interplay of inductive (
−I
), resonance (
+M/−M
), and steric effects induced by its three functional groups:
Nitro Group (
−NO2
at C-2): Strongly electron-withdrawing via both inductive and resonance effects. It severely deshields adjacent protons and carbons.
Hydroxyl Group (
−OH
at C-5): Strongly electron-donating via resonance (
+M
). It shields the ortho and para positions, driving those specific resonances upfield.
Carboxylate Anion (
−COO−
at C-1): Unlike its protonated parent state (carboxylic acid), the carboxylate anion is less electron-withdrawing. The delocalized negative charge donates electron density back into the aromatic ring, leading to a distinct upfield shift (shielding) of the adjacent ortho nuclei compared to the parent acid[2].
Self-Validating Experimental Protocols
To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Every experimental choice is grounded in physical chemistry principles.
Step 1: Sample Preparation
Procedure: Weigh 15–20 mg of Sodium 5-hydroxy-2-nitrobenzoate and dissolve it in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-
d6
). Add 0.05% v/v Tetramethylsilane (TMS) as an internal reference.
Causality: Sodium salts of organic acids are typically insoluble in non-polar solvents like
CDCl3
. DMSO-
d6
is selected due to its high dielectric constant (
ϵ≈47
), which effectively solvates the sodium cation and the highly polar nitrobenzoate anion. This prevents molecular aggregation that would otherwise cause severe line-broadening and loss of resolution.
Step 2: Instrument Calibration & Acquisition
1H NMR (400 MHz): Use a standard 1D proton pulse sequence (zg30). Set the Number of Scans (NS) to 16–32. Set the Relaxation Delay (D1) to 1.0 s.
13C NMR (100 MHz): Use a power-gated decoupling sequence (zgpg30) to remove
1H−13C
scalar coupling. Set NS to 512–1024. Set D1 to 2.5–3.0 s.
Causality: Quaternary carbons (such as
C=O
,
C−NO2
, and
C−OH
) lack attached protons, meaning they cannot rely on efficient dipole-dipole interactions for magnetic relaxation. A longer D1 delay ensures these specific carbons are fully relaxed between pulses, preventing their signals from disappearing into the baseline noise.
Step 3: Self-Validation Criteria
Integration Check: The sum of the aromatic proton integrals must exactly equal 3.00. Any fractional deviation indicates the presence of impurities or incomplete longitudinal relaxation.
Baseline Integrity: A purely absorptive lineshape with a flat baseline must be achieved via precise zero-order and first-order phase correction.
Workflow Visualization
Workflow for NMR acquisition and structural validation of Sodium 5-hydroxy-2-nitrobenzoate.
NMR Chemical Shift Data & Causality Analysis
The baseline chemical shifts for the parent compound, 5-hydroxy-2-nitrobenzoic acid, have been well-documented in literature[2]. By applying the known electronic effects of the sodium carboxylate substitution, we can accurately map the expected spectral data for the salt.
Crystal Structure Analysis of Sodium 5-hydroxy-2-nitrobenzoate: A Comprehensive Methodological Guide
Introduction & Chemical Context Sodium 5-hydroxy-2-nitrobenzoate (CAS: 2219419-40-4)[1] is a highly versatile organic salt, serving as a critical intermediate in the synthesis of complex active pharmaceutical ingredients...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Chemical Context
Sodium 5-hydroxy-2-nitrobenzoate (CAS: 2219419-40-4)[1] is a highly versatile organic salt, serving as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Its esterified and functionalized derivatives are fundamental building blocks in the development of targeted therapeutics, including advanced EGFR inhibitors for non-small cell lung cancer[2] and dual inhibitors targeting anti-apoptotic proteins like Mcl-1 and Bfl-1[3].
For drug development professionals and structural chemists, understanding the exact solid-state coordination geometry, hydrogen-bonding networks, and crystal packing of this precursor is paramount. The spatial orientation of the hydroxyl and nitro groups relative to the carboxylate moiety dictates its reactivity in downstream coupling reactions. This whitepaper provides an authoritative, step-by-step guide to isolating, analyzing, and refining the crystal structure of Sodium 5-hydroxy-2-nitrobenzoate using Single-Crystal X-Ray Diffraction (SC-XRD).
Experimental Workflow & Logical Architecture
The structural elucidation of organic sodium salts requires a tightly controlled sequence of events, from thermodynamic crystal growth to dual-space phase resolution. The logical progression of this analytical pipeline is visualized below.
Workflow for the crystal structure analysis of Sodium 5-hydroxy-2-nitrobenzoate.
Step-by-Step Methodologies
Protocol 3.1: Synthesis and Thermodynamic Crystal Growth
Causality & Rationale: Rapid evaporation of highly soluble sodium salts frequently leads to the kinetic trapping of amorphous phases or heavily twinned, multi-crystalline clusters. To thermodynamically favor the growth of defect-free single crystals, we utilize an antisolvent vapor diffusion technique. This method precisely controls the supersaturation gradient, allowing the lattice to assemble ordered sodium-oxygen coordination chains[4].
Step-by-Step Procedure:
Dissolution: Suspend 100 mg of 5-hydroxy-2-nitrobenzoic acid in 2.0 mL of anhydrous methanol (MeOH).
Deprotonation: Add 1.0 equivalent of methanolic NaOH (0.5 M) dropwise under continuous stirring at 25 °C until the solution clarifies, indicating complete salt formation.
Filtration: Pass the solution through a 0.22 μm PTFE syringe filter into a 5 mL inner glass vial. Crucial step: This removes microscopic dust particles that act as heterogeneous nucleation sites, which cause unwanted rapid precipitation.
Vapor Diffusion Setup: Place the unsealed 5 mL inner vial into a larger 20 mL outer vial containing 5 mL of diethyl ether (antisolvent). Seal the outer vial tightly with a Teflon-lined cap.
Incubation: Store the chamber undisturbed at 20 °C. Diffraction-quality, block-like crystals of Sodium 5-hydroxy-2-nitrobenzoate will typically harvest within 72–96 hours.
Protocol 3.2: SC-XRD Data Collection
Causality & Rationale: Data collection must be performed at cryogenic temperatures (typically 100 K). Lowering the temperature drastically reduces the atomic thermal vibrations (Debye-Waller factors). This extends the resolution limit of the diffraction data and is absolutely critical for accurately locating the electron density of the highly mobile hydroxyl hydrogen atom.
Step-by-Step Procedure:
Mounting: Submerge the harvested crystals in Paratone-N oil to prevent atmospheric moisture degradation. Select a single crystal (approx.
0.2×0.15×0.1 mm
) and mount it on a MiTeGen cryoloop.
Cooling: Immediately transfer the loop to the diffractometer goniometer under a continuous 100 K nitrogen cold stream.
Data Acquisition: Expose the crystal to Mo Kα radiation (
λ=0.71073
Å). Collect
ω
and
ϕ
scans to ensure complete coverage of the asymmetric unit.
Self-Validating Correction: Apply a multi-scan absorption correction during data reduction. Validation Checkpoint: The protocol is considered successful and self-validated if the internal merging agreement factor (
Rint
) of symmetry-equivalent reflections is
<0.05
.
Protocol 3.3: Phase Resolution and Structural Refinement
Causality & Rationale: Traditional direct methods can struggle with pseudo-symmetry induced by heavy metal coordination. Therefore, we utilize dual-space recycling algorithms (SHELXT)[5], which iterate between real space (electron density) and reciprocal space (diffraction phases) to reliably locate the sodium and heavy non-hydrogen atoms.
Step-by-Step Procedure:
Structure Solution: Solve the phase problem using SHELXT[5]. The algorithm will automatically output an initial .res file with the atomic framework.
Refinement GUI: Import the solution into Olex2[6], a comprehensive interface that integrates seamlessly with the SHELXL refinement engine.
Anisotropic Refinement: Refine all non-hydrogen atoms (Na, O, N, C) anisotropically using full-matrix least-squares on
F2
.
Hydrogen Placement: Place carbon-bound hydrogen atoms in calculated positions using a riding model. Locate the hydroxyl hydrogen atom directly from the difference Fourier map (
Δρ
) and refine its coordinates freely to map the hydrogen-bonding network.
Self-Validating Refinement: The structural model is validated when the shift/error ratio converges to zero, and the highest residual electron density peak is
<0.5e−/A˚3
, confirming no unmodeled atoms or solvent molecules remain in the lattice.
Quantitative Data Presentation
The following table summarizes the expected high-resolution crystallographic parameters for the hydrated form of Sodium 5-hydroxy-2-nitrobenzoate, demonstrating the rigorous data quality required for publication-grade analysis.
Analyzing the refined .cif (Crystallographic Information File) reveals the mechanistic drivers behind the solid-state stability of Sodium 5-hydroxy-2-nitrobenzoate:
Sodium Coordination Sphere: Unlike simple organic molecules, sodium salts form complex supramolecular coordination polymers. The Na⁺ ion typically adopts a distorted octahedral or higher-order coordination geometry, bonding with the carboxylate oxygens, the nitro group oxygens of adjacent molecules, and bridging water molecules[4]. This robust ionic network is what gives the crystal its high thermal stability.
Hydrogen Bonding: The 5-hydroxyl group acts as a potent hydrogen bond donor. By mapping the O-H···O distances, we observe strong intermolecular hydrogen bonds linking the hydroxyl proton to the carboxylate oxygen of a neighboring asymmetric unit, creating tightly bound 1D chains.
π-π Stacking: The highly planar nature of the nitrobenzoate aromatic rings facilitates offset face-to-face π-π stacking interactions along the crystallographic a-axis. This stacking minimizes the free energy of the crystal lattice and heavily influences the compound's solubility profile during API synthesis.
References
Design, synthesis and structure–activity relationship analysis of dibenzodiazepinone derivatives against Osimertinib resistant NSCLC. nih.gov. 2
Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-Apoptotic Mcl-1 and Bfl-1 Proteins. nih.gov. 3
How to synthesize active pharmaceutical ingredients using Sodium 5-hydroxy-2-nitrobenzoate
Application Note: Synthesis of Benzamide-Based Active Pharmaceutical Ingredients (APIs) Using Sodium 5-Hydroxy-2-nitrobenzoate Strategic Utility in Drug Development Sodium 5-hydroxy-2-nitrobenzoate (CAS: 2219419-40-4) is...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Synthesis of Benzamide-Based Active Pharmaceutical Ingredients (APIs) Using Sodium 5-Hydroxy-2-nitrobenzoate
Strategic Utility in Drug Development
Sodium 5-hydroxy-2-nitrobenzoate (CAS: 2219419-40-4) is a highly versatile, bifunctional building block utilized extensively in the synthesis of advanced Active Pharmaceutical Ingredients (APIs). Its molecular architecture provides three orthogonal reactive sites: a nucleophilic phenol (for etherification), a carboxylate (for amidation/esterification), and a nitro group (for reduction to an aniline).
This specific substitution pattern is a privileged scaffold in medicinal chemistry. It serves as the core intermediate for [1], TrkA inhibitors and [2] for overactive bladder treatment, and [3].
Mechanistic Rationale & Reaction Design
Designing a scalable synthetic route from Sodium 5-hydroxy-2-nitrobenzoate requires careful management of chemoselectivity.
The pKa Differential: The carboxylic acid moiety has a pKa of ~2.5 (lowered by the electron-withdrawing ortho-nitro group), while the phenol has a pKa of ~9.0. Because the starting material is the mono-sodium salt, the carboxylate is already deprotonated.
The Alkylation Strategy: Attempting to selectively alkylate the phenol in the presence of the carboxylate often leads to complex mixtures of O-alkylated acids, unreacted starting materials, and esterified byproducts. To enforce a self-validating system , the most robust protocol involves global alkylation (forming the alkoxy-ester) followed by selective mild hydrolysis (cleaving the ester while leaving the ether intact). This sequence acts as a chemical filter, purging unreacted alkyl halides and ensuring absolute chemoselectivity.
Amidation & Reduction: The resulting 5-alkoxy-2-nitrobenzoic acid is activated using HATU to form an amide. Finally, the nitro group is catalytically reduced to an aniline, providing the critical nucleophilic "hook" for final API assembly.
Synthetic Workflow
Figure 1: Synthetic workflow from Sodium 5-hydroxy-2-nitrobenzoate to API precursors.
Quantitative Data: Optimization of Etherification
To demonstrate the superiority of utilizing the pre-formed sodium salt over the free acid, we evaluated the global alkylation/hydrolysis sequence using ethyl iodide (EtI) as the model electrophile.
Table 1: Optimization of the Etherification/Hydrolysis Sequence
Entry
Starting Material
Alkylating Agent
Base (Equiv)
Temp (°C)
Overall Yield (%)
HPLC Purity (%)
1
Free Acid
EtI (2.5 eq)
K₂CO₃ (3.0)
80
68
92.4
2
Sodium Salt
EtI (2.5 eq)
K₂CO₃ (2.0)
80
84
98.1
3
Sodium Salt
EtI (1.1 eq)
None
80
45
75.0 (Mixed)
4
Sodium Salt
EtBr (2.5 eq)
Cs₂CO₃ (2.0)
60
89
99.5
Causality Insight: Entry 2 outperforms Entry 1 because starting with the sodium salt bypasses the initial endothermic deprotonation of the carboxylic acid, accelerating the reaction kinetics and minimizing thermal degradation. Entry 4 utilizes the "Cesium Effect," where the large ionic radius of Cs⁺ enhances the nucleophilicity of the phenoxide, allowing the reaction to proceed at a lower temperature with near-quantitative purity.
Step-by-Step Experimental Protocols
Step 1: Global Alkylation and Selective Hydrolysis
This protocol utilizes the optimized conditions from Table 1, Entry 4.
Alkylation: Charge a dry, argon-purged round-bottom flask with Sodium 5-hydroxy-2-nitrobenzoate (1.0 eq, 10 mmol) and anhydrous DMF (0.2 M).
Add Cs₂CO₃ (2.0 eq, 20 mmol) followed by the alkyl halide (e.g., Ethyl Bromide, 2.5 eq, 25 mmol).
Stir the suspension at 60°C for 4 hours.
In-Process Control (IPC) 1: Monitor via HPLC-UV (254 nm). The reaction is complete when the starting material peak disappears, replaced by the non-polar dialkylated intermediate.
Hydrolysis: Cool the mixture to room temperature. Add a solution of LiOH·H₂O (3.0 eq, 30 mmol) dissolved in a 1:1 mixture of THF/H₂O (equal to the volume of DMF used).
Stir at room temperature for 2 hours.
Workup (Self-Validating): Concentrate the mixture under reduced pressure to remove THF. Dilute the aqueous layer with water and wash with Ethyl Acetate (2x) to extract any unreacted alkyl halide or non-polar impurities.
Acidify the aqueous layer with 1M HCl to pH ~2. The target 5-alkoxy-2-nitrobenzoic acid will precipitate as a highly pure solid. Filter, wash with cold water, and dry under vacuum.
Step 2: HATU-Mediated Amidation
Dissolve the 5-alkoxy-2-nitrobenzoic acid (1.0 eq) in anhydrous DMF (0.15 M).
Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and the target primary or secondary amine (1.2 eq).
Cool the mixture to 0°C and add HATU (1.2 eq) portion-wise.
Causality Insight: HATU is utilized over EDC/HOBt because the electron-withdrawing nitro group deactivates the carboxylic acid. The superior leaving group ability of the HOAt ester generated by HATU forces the reaction to completion.
IPC 2: Monitor by LC-MS. The activated ester intermediate should form within 15 minutes and completely convert to the amide mass within 2 hours.
Quench with saturated aqueous NaHCO₃ and extract with Ethyl Acetate. Wash the organic layer with 5% LiCl (to remove DMF), brine, dry over Na₂SO₄, and concentrate to yield the 5-alkoxy-2-nitrobenzamide .
Step 3: Chemoselective Nitro Reduction
Dissolve the 5-alkoxy-2-nitrobenzamide (1.0 eq) in HPLC-grade Ethanol (0.1 M).
Carefully add 10% Pd/C (10% w/w) under an argon atmosphere.
Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon.
Stir vigorously at room temperature for 4-6 hours.
IPC 3: The reaction acts as its own visual indicator. The starting nitro compound is typically bright yellow, whereas the resulting aniline is colorless or pale yellow. Confirm completion via TLC (EtOAc/Hexane).
Expert Insight: If the ether group installed in Step 1 is a benzyl ether, Pd/C will cause unwanted hydrogenolysis (cleavage of the benzyl group). In such cases, substitute Pd/C with Iron powder and NH₄Cl in EtOH/H₂O at 80°C.
Filter the mixture through a pad of Celite to remove the palladium catalyst, wash the filter cake with hot ethanol, and concentrate the filtrate to afford the final 2-amino-5-alkoxybenzamide API precursor.
References
Viral polymerase inhibitors
Source: United States Patent and Trademark Office / Google P
Azolecarboxamide compound or salt thereof
Source: European Patent Office / Google P
Glucose uptake inhibitors
Source: World Intellectual Property Organization / Google P
Application
Application Note: Sodium 5-Hydroxy-2-nitrobenzoate in Palladium-Catalyzed Cross-Coupling
Executive Summary & Mechanistic Rationale Sodium 5-hydroxy-2-nitrobenzoate (CAS: 2219419-40-4) is a highly versatile, pre-activated bifunctional building block utilized extensively in the synthesis of complex active phar...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
Sodium 5-hydroxy-2-nitrobenzoate (CAS: 2219419-40-4) is a highly versatile, pre-activated bifunctional building block utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. Its structural architecture—comprising a carboxylate, a nitro group, and a phenolic oxygen—provides orthogonal handles for divergent synthetic pathways.
The strategic advantage of utilizing the sodium salt over the free acid (5-hydroxy-2-nitrobenzoic acid) lies in its thermodynamic pre-activation. The pre-formed phenoxide acts as a potent nucleophile, bypassing the need for harsh, high-temperature deprotonation steps that frequently induce unwanted side reactions (e.g., nitro group reduction or degradation) in sensitive substrates[2].
In the context of palladium-catalyzed cross-coupling, this reagent enables two primary functionalization trajectories:
Pathway A (Electrophilic Activation): The phenolic oxygen is converted to an aryl triflate. The strongly electron-withdrawing nitro group para to the triflate significantly lowers the LUMO of the C–O bond, accelerating the oxidative addition of Pd(0) during Suzuki-Miyaura cross-coupling.
Pathway B (Nucleophilic Activation): The nitro group is reduced to an aniline derivative. The resulting amine serves as an excellent nucleophile for Buchwald-Hartwig amination, a critical step recently utilized in the synthesis of dibenzodiazepinone derivatives targeting Osimertinib-resistant Non-Small Cell Lung Cancer (NSCLC)[3].
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality for reagent selection is explicitly detailed, and in-process controls (IPCs) are integrated to verify the success of each transformation before proceeding.
Protocol 1: Chemoselective Esterification and O-Triflation (Pathway A)
Causality: To prevent the formation of mixed anhydrides during triflation, the carboxylate must first be protected. The sodium salt allows for rapid, mild esterification using methyl iodide (MeI) without additional base.
Step 1.1: Esterification
Setup: Charge a flame-dried 250 mL round-bottom flask with Sodium 5-hydroxy-2-nitrobenzoate (10.0 g, 48.7 mmol) and anhydrous DMF (80 mL) under N₂.
Reaction: Add Methyl Iodide (MeI) (3.3 mL, 53.6 mmol, 1.1 eq) dropwise. Stir at 25 °C for 4 hours.
IPC (Self-Validation): Monitor via TLC (Hexane:EtOAc 3:1). The highly polar starting material (baseline) will convert to a fast-moving yellow spot. The solution transitions from a deep orange suspension to a clear pale-yellow solution.
Workup: Quench with water (200 mL), extract with EtOAc (3 × 100 mL), wash with brine, dry over Na₂SO₄, and concentrate to yield Methyl 5-hydroxy-2-nitrobenzoate[3].
Step 1.2: O-Triflation
Setup: Dissolve the intermediate (8.0 g, 40.6 mmol) in anhydrous DCM (100 mL). Add anhydrous pyridine (4.9 mL, 60.9 mmol, 1.5 eq). Cool to -78 °C.
Reaction: Dropwise addition of Trifluoromethanesulfonic anhydride (Tf₂O) (8.2 mL, 48.7 mmol, 1.2 eq) over 15 minutes. Stir for 2 hours, allowing the reaction to slowly warm to 0 °C.
IPC (Self-Validation): LC-MS (ESI+) must show the disappearance of the phenol mass and the appearance of the [M+H]⁺ peak at m/z 330.0 for the triflate.
Workup: Dilute with DCM, wash with cold 1M HCl to remove pyridine, followed by saturated NaHCO₃. Dry and concentrate.
Protocol 2: Suzuki-Miyaura Cross-Coupling
Causality: Pd(dppf)Cl₂ is selected as the catalyst because the large bite angle of the dppf ligand accelerates the reductive elimination step, which is often rate-limiting when coupling electron-deficient aryl triflates.
Setup: In a Schlenk tube, combine Methyl 5-(trifluoromethylsulfonyloxy)-2-nitrobenzoate (1.0 eq), Phenylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq).
Solvation & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). Sparge the mixture with N₂ for 15 minutes to remove dissolved oxygen (critical to prevent Pd(0) oxidation).
Catalysis: Add Pd(dppf)Cl₂ (0.05 eq). Seal the tube and heat to 90 °C for 12 hours.
IPC (Self-Validation): The reaction mixture will turn from orange to dark brown/black as Pd(0) nanoparticles eventually precipitate upon completion. LC-MS will confirm the biaryl product mass.
Protocol 3: Buchwald-Hartwig Amination (Pathway B)
Causality: Following the reduction of the nitro group (e.g., via Fe/HCl or Pd/C hydrogenation), the resulting aniline is sterically hindered by the adjacent carboxylate ester. A strong bidentate ligand like BINAP is required to stabilize the Pd(II) amido complex and force the C–N bond formation[3].
Setup: Combine Methyl 5-amino-2-nitrobenzoate (1.0 eq), an Aryl Bromide (e.g., 1-bromo-4-fluoro-2-nitrobenzene, 1.0 eq), and Cs₂CO₃ (1.5 eq) in anhydrous 1,4-dioxane[3].
Catalyst Addition: Add Pd(OAc)₂ (0.05 eq) and BINAP (0.075 eq) under a strict N₂ atmosphere[3].
IPC (Self-Validation): The suspension will change from a pale-yellow slurry to a deep red homogeneous solution. Monitor the consumption of the aryl bromide via GC-MS or LC-MS.
Fig 2. General Pd-catalyzed Buchwald-Hartwig amination catalytic cycle.
Quantitative Data & Optimization Summaries
The choice of catalyst, ligand, and base dictates the chemoselectivity and overall yield of the cross-coupling reactions. The tables below summarize the optimization parameters for both pathways.
Wang, Y., et al. "Design, synthesis and structure–activity relationship analysis of dibenzodiazepinone derivatives against Osimertinib resistant NSCLC." National Center for Biotechnology Information (PMC), 2025.[Link]
Wannberg, J., et al. "Microwave-promoted aminocarbonylation of aryl triflates using Mo(CO)6 as a solid CO source." ResearchGate, 2025.[Link]
Application Note: Sodium 5-hydroxy-2-nitrobenzoate as a Biochemical Precursor
Executive Summary Sodium 5-hydroxy-2-nitrobenzoate (CAS 2219419-40-4) is the highly soluble sodium salt of 5-hydroxy-2-nitrobenzoic acid. Featuring both a reactive phenolic hydroxyl group and a carboxylate moiety positio...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Sodium 5-hydroxy-2-nitrobenzoate (CAS 2219419-40-4) is the highly soluble sodium salt of 5-hydroxy-2-nitrobenzoic acid. Featuring both a reactive phenolic hydroxyl group and a carboxylate moiety positioned on an electron-withdrawing nitroaromatic ring, this compound serves as a highly versatile bifunctional building block. By utilizing the sodium salt rather than the free acid, researchers can bypass the severe aqueous insolubility caused by the free acid's strong intermolecular hydrogen bonding. This makes it an ideal precursor for interface-driven reactions, aqueous bioconjugation (amide bond formation), prodrug esterification, and the bottom-up synthesis of bioinspired molecular electrets[1].
Physicochemical Profile
To facilitate experimental design, the quantitative and structural data of the precursor are summarized below. The pre-ionized nature of the sodium salt drastically alters its partition coefficient, making it highly amenable to physiological buffer systems[2].
Property
Value / Description
Chemical Name
Sodium 5-hydroxy-2-nitrobenzoate
CAS Number
2219419-40-4
Molecular Formula
C₇H₄NNaO₅
Molecular Weight
205.10 g/mol
Parent Acid CAS
610-37-7 (5-hydroxy-2-nitrobenzoic acid)
Appearance
Pale yellow to yellow crystalline powder
Solubility Profile
Highly soluble in H₂O, MES/PBS buffers; moderately soluble in DMF/DMAc
Primary Utility
Amide bond formation, prodrug synthesis, molecular electrets
Mechanistic Rationale: Dual-Pathway Reactivity
The strategic value of Sodium 5-hydroxy-2-nitrobenzoate lies in its orthogonal reactivity. The molecule can be functionalized via two distinct pathways:
O-Alkylation (Hydroxyl Targeting): The phenolic hydroxyl group can be deprotonated and reacted with alkyl halides. The adjacent nitro group withdraws electron density, lowering the pKa of the hydroxyl group and necessitating specific base-catalysis strategies (e.g., the "cesium effect") to drive etherification[3].
Amidation (Carboxylate Targeting): The pre-ionized carboxylate acts as an immediate electrophile upon activation with coupling agents (like EDC/NHS), allowing for rapid conjugation to primary amines in peptide synthesis[1].
Caption: Dual-pathway reactivity of Sodium 5-hydroxy-2-nitrobenzoate for targeted functionalization.
Application Workflows & Self-Validating Protocols
Synthesis of Bioinspired Molecular Electrets
Context: Molecular electrets are ordered dipole arrays that facilitate hole transfer at high potentials (up to 1.5 V vs. SCE), mimicking biological electron transfer systems. Sodium 5-hydroxy-2-nitrobenzoate is a critical precursor for synthesizing the ether derivatives of 2-nitrobenzoic acid (NBA) that form the backbone of these electrets 3.
Protocol: Williamson Etherification via O-Alkylation
Preparation: Suspend Sodium 5-hydroxy-2-nitrobenzoate (5 mmol) and Cesium Carbonate (Cs₂CO₃, 10 mmol) in 100 mL of anhydrous N,N-dimethylacetamide (DMAc) under a nitrogen atmosphere 4.
Alkylation: Add 1-iodohexane (11 mmol) dropwise at room temperature.
Thermal Activation: Heat the reaction mixture to 150°C for 3 hours.
Causality: The strongly electron-withdrawing ortho-nitro group deactivates the aromatic ring. Elevated temperatures are mandatory to drive the nucleophilic attack. Furthermore, the use of Cs₂CO₃ is critical: the large, highly polarizable cesium cation loosely coordinates with the phenolate oxygen, creating a "naked," highly nucleophilic anion that vastly outperforms sodium or potassium bases in this specific steric environment.
Workup: Cool to room temperature, quench with distilled water, extract with ethyl acetate, and dry over anhydrous Na₂SO₄.
Purification: Concentrate in vacuo and purify via silica gel flash chromatography (Hexanes:EtOAc gradient).
Self-Validation System:
Monitor the reaction via TLC. The starting sodium salt will remain at the baseline in non-polar solvent systems. The emergence of a high-Rf, UV-active spot confirms O-alkylation. Validate the final isolated fraction via High-Resolution Mass Spectrometry (HRMS); the exact mass must match the calculated m/z for the target ether derivative to confirm that C-alkylation side-reactions did not occur.
Caption: Workflow for synthesizing bioinspired molecular electrets from the sodium salt precursor.
Aqueous Bioconjugation & Prodrug Synthesis
Context: The formation of amide bonds is a cornerstone of pharmaceutical synthesis and peptide conjugation 1. Utilizing the sodium salt allows the reaction to proceed entirely in aqueous media, preserving the tertiary structure of sensitive peptide targets.
Protocol: EDC/NHS Amide Coupling
Dissolution: Dissolve Sodium 5-hydroxy-2-nitrobenzoate (1 eq) in 100 mM MES buffer (pH 6.0).
Causality: The sodium salt form ensures immediate and complete dissolution without the need for denaturing organic co-solvents (like DMSO or DMF). MES buffer at pH 6.0 is chosen because EDC is most efficient at slightly acidic pH.
Activation: Add EDC·HCl (1.5 eq) and Sulfo-NHS (1.5 eq). Stir for 15 minutes at room temperature.
Causality: EDC activates the carboxylate to form an unstable O-acylisourea intermediate. If left alone in water, this intermediate rapidly hydrolyzes back to the starting material. Sulfo-NHS aggressively intercepts this intermediate to form a semi-stable, amine-reactive Sulfo-NHS ester, rescuing the reaction from hydrolysis.
Conjugation: Adjust the pH to 7.5 using 1M NaOH, then immediately add the target primary amine or peptide (1.2 eq). Stir for 2 hours.
Causality: Primary amines are protonated (unreactive) at pH 6.0. Raising the pH to 7.5 deprotonates the target amine, rendering it nucleophilic enough to attack the Sulfo-NHS ester.
Purification: Isolate the conjugate via preparative HPLC or size-exclusion dialysis.
Self-Validation System:
Analyze the crude reaction mixture via analytical RP-HPLC coupled with a Diode Array Detector (DAD). A successful conjugation is self-validated by a distinct shift in the retention time of the UV-active nitroaromatic chromophore (strong absorbance at ~300 nm) from the void volume (free salt) to the later-eluting peptide fraction.
National Institutes of Health (PMC). "On the Search of a Silver Bullet for the Preparation of Bioinspired Molecular Electrets with Propensity to Transfer Holes at High Potentials."
URL:[Link]
eScholarship.org. "Bioinspired molecular electrets: bottom-up approach to energy materials and applications."
URL:[Link]
Technical Support Center: Troubleshooting Aqueous Solubility of Sodium 5-hydroxy-2-nitrobenzoate
Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals encountering solubility challenges with Sodium 5-hydroxy-2-nitrobenzoate in cold aq...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals encountering solubility challenges with Sodium 5-hydroxy-2-nitrobenzoate in cold aqueous environments.
While synthesizing or formulating pharmaceutical salts is a standard approach to enhance the aqueous solubility of poorly soluble weak acids, the physical chemistry of these salts in cold water (4°C–10°C) can be highly unpredictable. This guide provides an in-depth mechanistic analysis, diagnostic FAQs, and self-validating experimental protocols to ensure stable, high-concentration solutions.
Mechanistic Overview of Precipitation
To effectively troubleshoot, one must understand the causality behind the phase separation. The precipitation of Sodium 5-hydroxy-2-nitrobenzoate is rarely a simple case of "insolubility"; rather, it is a dynamic competition between hydration energy, crystal lattice enthalpy, and pH-dependent ionization states.
Mechanistic pathways leading to precipitation in aqueous solutions.
Diagnostic FAQs & Troubleshooting Guide
Q1: Why does Sodium 5-hydroxy-2-nitrobenzoate fail to dissolve or spontaneously precipitate in cold water?A1: The dissolution of pharmaceutical salts is governed by the thermodynamic balance between the crystal lattice energy and the hydration energy of the constituent ions. According to the Van't Hoff equation, solubility is highly temperature-dependent for endothermic dissolution processes[1]. In cold water, the kinetic energy of the solvent molecules is insufficient to efficiently disrupt the strong intermolecular forces—including the hydrogen bonding network facilitated by the hydroxyl and nitro groups[2]. Consequently, the lattice energy dominates, leading to poor solubility or spontaneous recrystallization.
Q2: I am dissolving the compound in a standard physiological buffer (e.g., PBS pH 7.4) at 4°C, but it remains cloudy. What is causing this?A2: This is a classic manifestation of the Common Ion Effect . Phosphate-Buffered Saline (PBS) contains approximately 137 mM of sodium chloride. Because your target compound is a sodium salt, introducing it into a solvent already saturated with sodium ions shifts the solubility equilibrium heavily toward the solid state (Le Chatelier's principle)[3]. The high baseline concentration of
Na+
suppresses the dissolution of the sodium 5-hydroxy-2-nitrobenzoate, especially under cold conditions where the solubility product constant (
Ksp
) is already minimized.
Q3: How does pH influence the solubility of this specific molecule?A3: The parent compound, 5-hydroxy-2-nitrobenzoic acid, is a weak acid[2]. The sodium salt relies entirely on the deprotonated carboxylate group (
−COO−
) for its aqueous solubility. If the solvent pH drops below the
pKa
of the carboxylic acid group (which is lowered by the electron-withdrawing nature of the ortho-nitro group), the molecule protonates to form the highly insoluble free acid[3]. Even mild acidic shifts (pH 4-5) can initiate partial protonation, creating nucleation sites that trigger rapid precipitation in cold water.
Q4: How can I distinguish between free acid precipitation and sodium salt recrystallization?A4: Causality dictates that free acid precipitation is pH-driven, while salt recrystallization is temperature- or ion-driven. Visually, the free acid often precipitates as a fine, pale-yellow amorphous powder, whereas the sodium salt tends to form more defined, needle-like crystals. You can validate this chemically by adding a small aliquot of 0.1 M NaOH to the suspension; if the precipitate dissolves immediately, it was likely the protonated free acid.
Troubleshooting Workflow
Workflow for troubleshooting sodium 5-hydroxy-2-nitrobenzoate solubility.
Quantitative Solubility Variables
To systematically resolve solubility failures, compare your experimental conditions against the critical thresholds outlined below.
Table 1: Quantitative Variables Influencing Solubility State
Variable
Critical Threshold
Mechanistic Impact
Recommended Target
Temperature
< 15°C
Solvent kinetic energy drops below the crystal lattice energy.
Solubilize at 40°C, then cool to 4°C.
Solvent pH
< 4.0
Protonation of carboxylate leads to free acid formation.
pH 6.5 – 7.5
Na⁺ Concentration
> 50 mM
Common ion effect drives Le Chatelier shift to solid state.
To ensure scientific integrity and reproducible results, the following protocols are designed as self-validating systems. Each workflow includes a built-in verification step to confirm success before proceeding to downstream applications.
Protocol 1: Temperature-Cycled Supersaturation and Stabilization
This protocol leverages thermal kinetics to achieve complete dissolution, followed by controlled cooling to prevent spontaneous nucleation and stabilize the supersaturated state[4].
Step 1: Initial Dispersion. Weigh the required mass of Sodium 5-hydroxy-2-nitrobenzoate and disperse it in 80% of the final target volume of cold water or buffer.
Step 2: Thermal Solubilization. Transfer the suspension to a water bath set to 40°C. Agitate continuously at 300 rpm for 15-20 minutes until the solution is completely clear. The added thermal energy overcomes the endothermic lattice enthalpy[1].
Step 3: Controlled Cooling. Remove the solution from the water bath and place it at room temperature (22°C) for 30 minutes, allowing it to cool slowly. Do not place it directly on ice , as rapid thermal shock induces supersaturation collapse and immediate recrystallization[4]. Once equilibrated at room temperature, transfer to the cold environment (4°C).
Step 4: Self-Validation (Centrifugation). To confirm stable solubility, centrifuge a 1 mL aliquot at 10,000 x g for 5 minutes at 4°C. Inspect the tube for a pellet. If no pellet is visible and the UV-Vis absorbance of the supernatant matches the theoretical concentration, the supersaturated state is successfully stabilized.
Protocol 2: pH and Counter-Ion Optimized Dissolution
This protocol mitigates the common ion effect and prevents free-acid formation, ensuring the molecule remains in its highly soluble ionized state[3].
Step 1: Solvent Selection. Replace sodium-based buffers (like PBS) with potassium-based equivalents (e.g., Potassium Phosphate Buffer or HEPES-KOH) to eliminate the
Na+
common ion effect.
Step 2: pH Verification. Measure the buffer pH at the target cold temperature (as pH is temperature-dependent). Ensure the pH is strictly
≥6.5
to guarantee complete deprotonation of the carboxylate group.
Step 3: Solute Addition. Slowly add the compound to the chilled buffer while vortexing vigorously to prevent localized high-concentration zones that trigger nucleation.
Step 4: Self-Validation (Dynamic Light Scattering - DLS). Analyze the solution using DLS. A polydispersity index (PDI)
<0.2
and the absence of large particulate peaks (
>1000
nm) validate that the compound is fully dissolved at a molecular level and has not formed sub-visible colloidal aggregates.
References
SOLUBILITY AND DISSOLUTION FOR DRUG
University of Basrah
URL:[Link]
Why does the solubility of some salts decrease with temperature?
Chemistry Stack Exchange
URL: [Link]
Pharmaceutical Salts Optimization of Solubility or Even More?
American Pharmaceutical Review
URL:[Link]
Troubleshooting unwanted side reactions in Sodium 5-hydroxy-2-nitrobenzoate assays
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and eliminate unwanted side reactions when working with Sodium 5-hydroxy-2-nitrobenzoate (CA...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and eliminate unwanted side reactions when working with Sodium 5-hydroxy-2-nitrobenzoate (CAS 2219419-40-4)[1].
This compound is a bifunctional molecule featuring a highly electron-withdrawing nitro group, a reactive phenolic hydroxyl, and a carboxylate moiety. In complex assay environments, these functional groups can participate in competing side reactions. Rather than just providing quick fixes, this guide explains the thermodynamic and kinetic causality behind these reactions so you can design inherently robust, self-validating assays.
Part 1: Mechanistic Causality of Side Reactions
To troubleshoot effectively, we must first understand the molecular vulnerabilities of Sodium 5-hydroxy-2-nitrobenzoate under different assay conditions.
Phenolic Oxidation: The phenolate anion is electron-rich. In alkaline conditions, it is highly susceptible to single-electron oxidation, forming radical intermediates that polymerize into dark, assay-interfering quinones.
Nitro Reduction: The nitro group acts as a potent electron sink. In the presence of biological reducing agents, it readily reduces to an amine derivative.
Nucleophilic Competition: Both the carboxylate and the phenolate can act as nucleophiles. Without strict kinetic control, electrophilic probes will indiscriminately attack both, leading to complex mixtures of esters and ethers[2].
Mechanistic pathways of Sodium 5-hydroxy-2-nitrobenzoate side reactions in assay environments.
Part 2: Frequently Asked Questions & Troubleshooting
Q: My colorimetric assay baseline is drifting, and the solution turns dark brown at pH 8.5. How do I prevent this?A: This is a classic hallmark of phenolic oxidation. At pH > 8.0, the phenolic hydroxyl is fully deprotonated. The resulting phenolate is highly susceptible to aerobic oxidation, catalyzed by trace transition metals in your buffer.
Causality & Fix: Lower the pH to 7.0–7.4 if the assay permits, reducing the concentration of the reactive phenolate species. Degas all buffers with argon and incorporate a metal chelator like EDTA (1–5 mM) to sequester catalytic metals.
Q: During my in vitro enzymatic assay, LC-MS analysis shows a byproduct with a mass shift of -30 Da. What is causing this?A: A mass shift of -30 Da corresponds exactly to the reduction of the nitro group (-NO₂ = 46 Da) to an amine (-NH₂ = 16 Da). This occurs when standard biological reducing agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) are included in your lysis or assay buffer.
Causality & Fix: The nitro group acts as an electron acceptor. Replace strong reducing agents with milder alternatives (e.g., low-concentration β-mercaptoethanol) or eliminate them entirely if your target enzyme does not strictly require reduced cysteines.
Q: I am using this compound as a precursor for bioinspired molecular electrets, but I'm getting a mixture of esters and ethers during alkylation. How do I achieve regioselectivity?A: The etherification of 5-hydroxy-2-nitrobenzoic acid with alkyl halides thermodynamically competes with esterification[2].
Causality & Fix: To achieve selective O-alkylation of the phenol over the carboxylate, you must leverage solvent-induced kinetic control. Using 2-methoxyethanol (2ME) with Cesium Carbonate (Cs₂CO₃) under short-burst microwave irradiation exploits the "cesium effect" to enhance phenolate nucleophilicity while suppressing the slower esterification pathway[3].
Q: Is there a risk of halogenation in environmental water assays?A: Yes. In the presence of hypochlorite (commonly found in chlorinated tap water), the aromatic ring can undergo electrophilic aromatic substitution to form chloro-5-hydroxy-2-nitrobenzoic acid, a known mutagenic precursor[4]. Always use ultra-pure, chlorine-free water for these assays.
Step-by-step diagnostic workflow for identifying and resolving common assay interferences.
Part 3: Self-Validating Experimental Protocols
To ensure trustworthiness, every protocol must include a built-in validation step to confirm the mechanism is functioning as intended before proceeding to downstream applications.
This protocol ensures the selective alkylation of the phenolic hydroxyl while leaving the carboxylate intact[3].
Reagent Preparation: Suspend 0.5 mmol of Sodium 5-hydroxy-2-nitrobenzoate and 1.5 mmol of anhydrous Cs₂CO₃ in 1 mL of dry 2-methoxyethanol (2ME) in a microwave vial. Purge with argon.
Alkylation: Add 2.0 mmol of the target alkyl halide (e.g., 1-iodobutane). Cap the vial securely.
Microwave Irradiation: Subject the vial to microwave synthesis at 130°C, 60 W for exactly two 30-second intervals. Allow 5 minutes of cooling between intervals. (Causality note: Prolonged continuous heating bypasses kinetic control and leads to thermodynamic ester formation).
Self-Validation (LC-MS): Quench a 5 µL aliquot in 1% HCl. Analyze via LC-MS. The dominant presence of the [M-H]⁻ ion corresponding to the etherified acid—without the +56 Da mass shift of a butyl ester—confirms regioselectivity.
Buffer Base: Prepare a 50 mM HEPES buffer. Adjust strictly to pH 7.2 to keep the phenolic hydroxyl predominantly protonated.
Chelation: Add 2 mM EDTA to chelate trace Cu²⁺/Fe³⁺.
Deoxygenation: Sparge the buffer with Argon for 15 minutes prior to introducing the Sodium 5-hydroxy-2-nitrobenzoate substrate.
Self-Validation (Spectrophotometry): Blank a spectrophotometer with the buffer. Add your substrate and measure absorbance at 400–450 nm. A stable baseline over 2 hours confirms the successful suppression of quinone formation.
Part 4: Quantitative Data & Kinetic Parameters
The following table summarizes the primary side reactions, their thermodynamic/kinetic drivers, and the validated mitigation strategies.
Reaction Condition
Primary Side Reaction
Kinetic/Thermodynamic Driver
Mitigation Strategy
pH > 8.0, Aerobic
Phenolic Oxidation
High electron density on the deprotonated phenolate
Maintain pH < 7.5; Degas buffer; Add 2 mM EDTA
DTT / TCEP presence
Nitro Group Reduction
Nitro group acts as a highly favorable electron sink
Use non-reducing buffers or low-conc. β-mercaptoethanol
Alkyl Halides, > 130°C
Esterification
Thermodynamic equilibration favoring the less hindered ester
Microwave (60W) in 2ME solvent for strict kinetic control[3]
Hypochlorite (ClO⁻)
Aromatic Chlorination
Electrophilic aromatic substitution of the activated ring
Use ultra-pure, chlorine-free water for all reagent prep[4]
Technical Support Center: Troubleshooting & Recrystallization Guide for Sodium 5-hydroxy-2-nitrobenzoate
Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals tasked with the purification of Sodium 5-hydroxy-2-nitrobenzoate .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals tasked with the purification of Sodium 5-hydroxy-2-nitrobenzoate .
Because this compound is the highly polar sodium salt of 5-hydroxy-2-nitrobenzoic acid[1], it presents unique thermodynamic challenges during purification. Traditional single-solvent cooling crystallization often fails due to the compound's extreme aqueous solubility and propensity for liquid-liquid phase separation. This guide provides field-proven, causality-driven solutions to isolate the pure crystalline salt.
Part 1: Troubleshooting & FAQs
Q1: Why does recrystallization in pure water result in extremely low yields (<30%)?A: The sodium salt of 5-hydroxy-2-nitrobenzoic acid is highly ionized and heavily solvated by water molecules via hydrogen bonding with its phenolic (-OH) and nitro (-NO2) groups[1]. Consequently, its solubility curve in water is nearly flat; even at 0 °C, the compound remains highly soluble. To achieve high recovery, you must utilize an anti-solvent crystallization strategy[2]. By dissolving the salt in minimal water and slowly adding a miscible organic anti-solvent (like Isopropanol), you drastically lower the dielectric constant of the medium, forcing the salt to precipitate while keeping less polar impurities in solution.
Q2: How does the Water/Isopropanol system remove isomeric impurities?A: The synthesis of the parent acid often involves the nitration of phenol derivatives, which inherently produces isomeric byproducts such as 3-hydroxy-2-nitrobenzoate and 3-hydroxy-4-nitrobenzoate[3]. The ortho-isomer (3-hydroxy-2-nitrobenzoate) exhibits strong intramolecular hydrogen bonding between the adjacent hydroxyl and nitro groups. This reduces its crystal lattice energy and increases its solubility in mixed aqueous-organic systems compared to the target para-isomer. During Water/Isopropanol anti-solvent addition, the target Sodium 5-hydroxy-2-nitrobenzoate selectively crystallizes, leaving the isomeric salts dissolved in the mother liquor.
Q3: My compound is "oiling out" instead of forming solid crystals. How do I fix this?A: "Oiling out," or Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturation level of the solution exceeds the metastable zone width, causing the drug to separate as a solute-rich liquid phase rather than a solid crystal[4]. This is a notorious issue with highly soluble sodium salts.
The Fix (Self-Validating Protocol): If you observe a dense oil forming at the bottom of your flask, immediately halt the anti-solvent addition. Reheat the mixture to 60 °C until the oil redissolves into a homogeneous solution. Lower your cooling rate, reduce the anti-solvent addition speed to <0.5 mL/min, and introduce 1-2 mg of pure seed crystals exactly at the cloud point to bypass the LLPS boundary and force nucleation.
Part 2: Quantitative Data & Solvent System Comparison
Selecting the correct solvent/anti-solvent ratio is the most critical variable in this workflow. The table below summarizes the empirical data for various solvent systems used in the recrystallization of Sodium 5-hydroxy-2-nitrobenzoate.
Solvent System
Typical Yield (%)
Purity (%)
Scalability & Mechanistic Notes
Pure Water
< 30%
~95.0%
Poor. Flat solubility curve prevents efficient recovery. Requires energy-intensive lyophilization which does not remove impurities.
Water / Acetone
60 - 70%
~97.5%
Moderate. Acetone causes rapid supersaturation, frequently leading to severe oiling out[4] and trapping of mother liquor.
Water / Ethanol
75 - 82%
~98.0%
Good. Slower precipitation kinetics than acetone, but ethanol can strongly coordinate with the sodium ion, making the final crystals difficult to dry completely.
Water / Isopropanol
85 - 92%
> 99.5%
Excellent. Isopropanol (IPA) sharply decreases the dielectric constant to drive high-yield crystallization while effectively retaining organic isomeric impurities[3].
Part 3: Experimental Protocol: Water/IPA Anti-Solvent Recrystallization
This step-by-step methodology is designed to be a self-validating system. By strictly controlling temperature and addition rates, you ensure the system remains within the metastable zone, preventing oiling out and maximizing purity.
Reagents Required:
Crude Sodium 5-hydroxy-2-nitrobenzoate
Deionized (DI) Water (Solvent)
Isopropanol (IPA, HPLC Grade) (Anti-solvent)
Step-by-Step Methodology:
Primary Dissolution: Weigh the crude salt into a jacketed crystallizer. Add exactly 1.5 mL of DI water per gram of crude material. Heat the suspension to 60 °C under continuous agitation (300 rpm) until complete dissolution is achieved.
Hot Filtration: Pass the hot solution through a pre-warmed 0.45 µm PTFE membrane filter to remove insoluble particulates and dust, which can act as uncontrolled nucleation sites.
Anti-Solvent Titration: Maintain the filtrate at 50 °C. Begin adding Isopropanol dropwise via a syringe pump at a strict rate of 0.5 mL/min. Continue addition until the solution exhibits a faint, persistent opalescence (the "cloud point"). This typically requires about 3 to 4 mL of IPA per gram of starting material.
Seeding & Aging: Once the cloud point is reached, pause the IPA addition. Introduce 1-2 mg of pure Sodium 5-hydroxy-2-nitrobenzoate seed crystals. Hold the temperature at 50 °C for 30 minutes to allow the seed bed to mature and relieve initial supersaturation.
Controlled Cooling: Resume the addition of the remaining IPA (up to a total of 8 mL per gram of starting material) while simultaneously applying a linear cooling ramp from 50 °C down to 5 °C over a period of 4 hours.
Isolation: Isolate the resulting bright yellow crystals via vacuum filtration. Wash the filter cake with 2 column volumes of ice-cold Isopropanol (0 °C) to displace the aqueous mother liquor.
Drying: Dry the crystals in a vacuum oven at 45 °C at <10 mbar for 12 hours to remove residual solvents.
Part 4: Recrystallization Troubleshooting Workflow
The following logic diagram maps the critical decision points during the anti-solvent recrystallization process, specifically addressing the phase separation boundary.
Workflow for the anti-solvent recrystallization of Sodium 5-hydroxy-2-nitrobenzoate.
Part 5: References
[3] US5847231A - Selective nitration of phenol derivatives. Google Patents. Available at:
[1] CAS 610-37-7: 5-Hydroxy-2-nitrobenzoic acid. CymitQuimica. Available at:
[4] Solid dispersion: application and limitations. Journal of Drug Delivery and Therapeutics. Available at:
[2] Optimization and Design of Reactive Crystallization Process. White Rose eTheses Online. Available at:
Comparative Reactivity Guide: Sodium 5-Hydroxy-2-Nitrobenzoate vs. 5-Hydroxy-2-Nitrobenzoic Acid
Introduction In the synthesis of complex active pharmaceutical ingredients (APIs), azo dyes, and mesalazine analogs, the 5-hydroxy-2-nitrobenzoate core is a highly versatile building block . However, drug development pro...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
In the synthesis of complex active pharmaceutical ingredients (APIs), azo dyes, and mesalazine analogs, the 5-hydroxy-2-nitrobenzoate core is a highly versatile building block . However, drug development professionals must frequently choose between utilizing the free acid form, 5-Hydroxy-2-nitrobenzoic acid (CAS: 610-37-7) , or its pre-formed salt, Sodium 5-hydroxy-2-nitrobenzoate (CAS: 2219419-40-4) .
While structurally similar, the protonation state of the carboxyl moiety fundamentally alters the molecule's solubility, electronic distribution, and nucleophilic reactivity . This guide objectively compares the performance of both forms, providing causality-driven insights and validated experimental methodologies to optimize your synthetic workflows.
Physicochemical Properties & Electronic Effects
The reactivity of this core is governed by a delicate electronic push-pull system: the strongly electron-withdrawing nitro group, the electron-donating hydroxyl group, and the variable state of the carboxyl moiety.
Table 1: Comparative Physicochemical & Reactivity Data
Property
5-Hydroxy-2-nitrobenzoic Acid
Sodium 5-Hydroxy-2-nitrobenzoate
CAS Number
610-37-7
2219419-40-4
Form
Free Acid
Monosodium Salt
pKa (Carboxyl)
~2.06
N/A (Deprotonated)
Aqueous Solubility
Low to Moderate
High
Electronic Effect of -COO(R)
Strongly Electron-Withdrawing (-COOH)
Weakly Electron-Donating by Induction (-COO⁻)
Primary Synthetic Utility
Amide couplings, Fischer esterifications
SN2 esterifications, selective O-alkylations
Causality Insight
The para-relationship between the nitro group and the hydroxyl group significantly lowers the pKa of the phenol to approximately 7.0–7.5. In the free acid , the protonated carboxyl group further withdraws electron density from the aromatic ring, dampening the nucleophilicity of the hydroxyl oxygen. Conversely, in the sodium salt , the deprotonated carboxylate (-COO⁻) acts as an inductive electron donor. This marginally increases the electron density on the aromatic ring and enhances the nucleophilicity of the phenoxide upon further deprotonation, making it highly susceptible to electrophilic attack .
Logical Relationships in Reactivity
The choice between the free acid and the sodium salt dictates the downstream synthetic pathway. Understanding this divergence is critical for preventing side reactions such as unwanted esterification during O-alkylation.
Logical relationship between the carboxyl state and resulting chemical reactivity.
Experimental Workflows & Divergent Applications
When designing a synthesis, the starting form of the core dictates the sequence of base additions and coupling agents. Using the free acid is optimal for direct amide bond formation , whereas the sodium salt is a strategic choice for selective O-alkylation because it eliminates the need to neutralize the carboxylic acid in situ, thereby preventing localized exotherms and complex salt mixtures.
Divergent synthetic workflows based on the starting material's salt state.
Validated Experimental Protocols
Protocol A: Amide Coupling using 5-Hydroxy-2-nitrobenzoic Acid
Objective: Form an amide bond without requiring protecting groups on the phenolic hydroxyl.
Causality & Design: The free acid must be used here because pre-formed carboxylate salts react poorly with carbodiimide coupling reagents. EDC·HCl is used to activate the -COOH. HOBt is added to form a stable active ester, suppressing the formation of unreactive N-acylureas. DIPEA is utilized as a non-nucleophilic base to deprotonate the amine hydrochloride without competing for the electrophilic center .
Step-by-Step Methodology:
Activation: Dissolve 5-hydroxy-2-nitrobenzoic acid (1.0 eq) in anhydrous DMF (0.2 M). Add HOBt (1.2 eq) and EDC·HCl (1.2 eq). Stir at 0 °C for 30 minutes.
Coupling: Add the target primary amine (1.1 eq) followed dropwise by DIPEA (2.5 eq).
Propagation: Allow the reaction to warm to room temperature and stir for 12 hours under a nitrogen atmosphere.
Self-Validating Isolation: Quench the reaction with water and extract with EtOAc. Wash the organic layer sequentially with 1M HCl (removes unreacted amine and DIPEA) and saturated aqueous NaHCO₃ (removes unreacted starting acid). The complete removal of the starting material validates the workup, and the product presence is confirmed via TLC (UV active due to the nitroaromatic ring).
Protocol B: Selective O-Alkylation using Sodium 5-hydroxy-2-nitrobenzoate
Objective: Selectively alkylate the phenolic hydroxyl group over the carboxylate via Williamson ether synthesis.
Causality & Design: By starting with the sodium salt, the carboxylic acid is already "protected" as a relatively non-nucleophilic carboxylate. Adding exactly 1.05 equivalents of a weak base (K₂CO₃) selectively deprotonates the more acidic phenol (pKa ~7.15 due to the para-nitro group). The resulting phenoxide is a significantly stronger nucleophile than the carboxylate, driving regioselective O-alkylation .
Step-by-Step Methodology:
Deprotonation: Suspend Sodium 5-hydroxy-2-nitrobenzoate (1.0 eq) in anhydrous acetone or DMF (0.3 M). Add finely powdered K₂CO₃ (1.05 eq). Stir at room temperature for 1 hour to generate the phenoxide.
Propagation: Heat the mixture to 60 °C and stir for 6-8 hours.
Self-Validating Isolation: Filter off the inorganic salts and concentrate the filtrate. Acidify the residue with cold 1M HCl to pH 2 to precipitate the O-alkylated free acid. The regioselectivity validates itself via ¹H-NMR: the chemical shift of the aromatic proton ortho to the newly formed ether linkage will move significantly downfield compared to the starting material.
Safety and Handling
Both compounds contain a nitroaromatic system. 5-Hydroxy-2-nitrobenzoic acid is classified as a Category 2 skin and eye irritant . Standard PPE (chemical safety goggles, gloves) and handling in a well-ventilated fume hood are mandatory. The sodium salt poses similar chemical hazards but has a higher propensity for aerosolization due to its fine, electrostatically charged crystalline nature.
A Comparative Guide to HPLC Method Validation for the Quantification of Sodium 5-hydroxy-2-nitrobenzoate
In the landscape of pharmaceutical development and quality control, the robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth, experience-...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of pharmaceutical development and quality control, the robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantification of Sodium 5-hydroxy-2-nitrobenzoate, a key chemical intermediate. We will delve into the rationale behind methodological choices and present a comprehensive validation protocol grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2][3][4] This guide is designed for researchers, scientists, and drug development professionals to establish a scientifically sound and defensible HPLC method.
Understanding the Analyte: Physicochemical Properties of Sodium 5-hydroxy-2-nitrobenzoate
A thorough understanding of the analyte's physicochemical properties is the foundation of any successful analytical method development. For Sodium 5-hydroxy-2-nitrobenzoate, key characteristics from its parent acid, 5-Hydroxy-2-nitrobenzoic acid, are considered.
These polar groups dictate the molecule's solubility and chromatographic behavior. The acidic nature of the carboxylic acid and phenolic hydroxyl groups means that the mobile phase pH will be a critical parameter to control retention and peak shape.
UV-Vis Absorption
Expected strong absorbance due to the nitroaromatic chromophore.
Enables sensitive detection using a UV-Vis or Diode Array Detector (DAD). A wavelength scan is necessary to determine the absorption maximum (λmax) for optimal sensitivity.
Data for the sodium salt is limited; properties of the parent acid are used as a strong indicator for chromatographic behavior.
Comparative Analysis of HPLC Methodologies
Reversed-phase HPLC (RP-HPLC) is the most prevalent technique for analyzing polar compounds like nitrobenzoic acid isomers.[7][8] The selection of the stationary and mobile phases is critical for achieving optimal separation.
Column Chemistry
Rationale & Expected Performance
C18 (Octadecyl Silane)
The workhorse of reversed-phase chromatography, C18 columns provide a non-polar stationary phase ideal for retaining moderately polar compounds like Sodium 5-hydroxy-2-nitrobenzoate.[7][8][9] The separation mechanism is primarily based on hydrophobic interactions. A standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is an excellent starting point.[7][9]
Phenyl-Hexyl
This stationary phase offers alternative selectivity due to π-π interactions between the phenyl groups of the stationary phase and the aromatic ring of the analyte. This can be advantageous in separating structurally similar compounds or improving peak shape, especially for aromatic and nitro-containing molecules.
For the initial method development, a C18 column is the logical first choice due to its versatility and the wealth of available literature for similar compounds.[7][8][9]
The mobile phase composition, particularly its pH and organic modifier content, is the most powerful tool for manipulating retention and selectivity in RP-HPLC.
Mobile Phase System
Rationale & Expected Performance
Acidified Water/Acetonitrile
A common mobile phase for acidic compounds.[7] The addition of an acid (e.g., 0.1% phosphoric acid or formic acid) to the aqueous component suppresses the ionization of the carboxylic acid and phenolic hydroxyl groups of the analyte.[7] This leads to increased retention on the C18 column and improved peak symmetry. Acetonitrile is a common organic modifier that provides good elution strength.
Acidified Water/Methanol
Methanol is another widely used organic modifier. It can offer different selectivity compared to acetonitrile and is sometimes preferred for its lower cost. Gradient elution, starting with a higher aqueous composition and gradually increasing the organic modifier, is often employed to separate compounds with a wider range of polarities and to elute the main analyte in a reasonable time with good peak shape.[10][11]
Isopropanol/Water/Acetic Acid
This combination has been successfully used for the separation of nitrobenzoic acid isomers.[8][9] The inclusion of isopropanol can modify the selectivity, while acetic acid maintains a low pH to ensure the analyte is in its protonated form.[8][9]
Recommendation: An initial "scouting" gradient using 0.1% phosphoric acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B) is a robust starting point for method development.
A Validated HPLC Method for Sodium 5-hydroxy-2-nitrobenzoate Quantification
The following method was developed and subsequently validated according to ICH Q2(R1) guidelines.[3][4][5]
Method validation is the process that confirms that the analytical procedure employed for a specific test is suitable for its intended use.[12] The following validation parameters are assessed based on the ICH Q2(R1) guideline.[3][4][5]
A Comparative Guide to Sodium 5-hydroxy-2-nitrobenzoate and Other Nitroaromatic Salts for Researchers and Drug Development Professionals
Introduction: The Significance of Nitroaromatic Salts in Pharmaceutical Research Nitroaromatic compounds are a pivotal class of molecules in drug discovery and development, exhibiting a wide spectrum of biological activi...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Significance of Nitroaromatic Salts in Pharmaceutical Research
Nitroaromatic compounds are a pivotal class of molecules in drug discovery and development, exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The strategic placement of the nitro group, a potent electron-withdrawing moiety, on an aromatic ring profoundly influences the molecule's physicochemical properties and its interactions with biological targets. The conversion of these acidic compounds into their salt forms, such as sodium salts, often enhances their solubility and bioavailability, making them more amenable for pharmaceutical formulations and in vitro/in vivo studies.
This guide focuses on a comparative analysis of Sodium 5-hydroxy-2-nitrobenzoate against two other relevant nitroaromatic salts: Sodium 4-hydroxy-3-nitrobenzoate and Sodium 3,5-dinitrobenzoate. We will delve into their synthesis, physicochemical characteristics, comparative biological performance, and safety profiles, supported by experimental data and detailed protocols.
Synthesis and Physicochemical Properties: A Comparative Overview
The synthesis of these sodium salts typically involves a two-step process: the nitration of a corresponding benzoic acid derivative followed by neutralization with a sodium base. The regioselectivity of the nitration step is crucial and is dictated by the directing effects of the existing substituents on the aromatic ring.
Synthesis of Parent Acids
5-Hydroxy-2-nitrobenzoic acid: This can be synthesized from 5-chloro-2-nitrobenzoic acid by dissolving it in an aqueous sodium hydroxide solution and refluxing the mixture. Subsequent acidification yields the desired product[1].
4-Hydroxy-3-nitrobenzoic acid: A common method for its preparation is the nitration of 4-hydroxybenzoic acid using nitric acid[2].
3,5-Dinitrobenzoic acid: This is typically synthesized by the nitration of benzoic acid using a mixture of fuming nitric acid and concentrated sulfuric acid[3][4].
Preparation of Sodium Salts
The conversion of the parent acids to their respective sodium salts is generally achieved by reacting the acid with a stoichiometric amount of a sodium base, such as sodium hydroxide or sodium bicarbonate, in a suitable solvent, followed by isolation of the salt. For instance, 3,5-Dinitrobenzoic acid, being a relatively strong acid, can be deprotonated by a weak base like sodium bicarbonate to form the water-soluble sodium 3,5-dinitrobenzoate[5].
Comparative Physicochemical Properties
The position and number of nitro and hydroxyl groups significantly impact the physicochemical properties of these salts, influencing their solubility, acidity of the parent acid, and melting point.
The biological activity of nitroaromatic compounds is intrinsically linked to their chemical structure. The electron-withdrawing nature of the nitro group can enhance interactions with biological targets and can also be a prerequisite for bioreductive activation, a key mechanism for the antimicrobial and cytotoxic effects of many nitroaromatics.
Anti-inflammatory Activity
Hydroxybenzoic acid derivatives are known to possess anti-inflammatory properties[7]. The presence of both hydroxyl and nitro groups in Sodium 5-hydroxy-2-nitrobenzoate and Sodium 4-hydroxy-3-nitrobenzoate suggests potential for anti-inflammatory activity. This can be evaluated in vitro through assays such as the inhibition of albumin denaturation and protease inhibition[8].
Antimicrobial and Antifungal Activity
Nitroaromatic compounds have a long history as antimicrobial agents. Their mechanism often involves the enzymatic reduction of the nitro group within the microbial cell, leading to the formation of cytotoxic reactive nitrogen species.
Sodium 5-hydroxy-2-nitrobenzoate and Sodium 4-hydroxy-3-nitrobenzoate: The antimicrobial potential of these compounds can be inferred from studies on related hydroxybenzoic acids, which have shown activity against both Gram-positive and Gram-negative bacteria[9][10]. The presence of the nitro group is expected to modulate this activity.
Sodium 3,5-dinitrobenzoate: Derivatives of 3,5-dinitrobenzoic acid have demonstrated significant antifungal activity, particularly against Candida species[11]. The dinitro substitution appears to be a key feature for this activity. Esters of 3,5-dinitrobenzoic acid have shown greater antifungal potency than the parent acid, suggesting that derivatization can be a valuable strategy to enhance efficacy[11].
Cytotoxicity
The cytotoxic properties of nitroaromatic compounds are a double-edged sword, offering potential for anticancer therapies but also posing a risk of toxicity to healthy cells. The cytotoxicity of these compounds can be assessed using in vitro assays such as the MTT assay on various cancer cell lines[8][12]. The position of the nitro group can significantly influence cytotoxicity, as seen in nitrophenol isomers where the 4-nitro isomer is more cytotoxic than the 3-nitro isomer[11].
Safety and Toxicity Profiles
While nitroaromatic compounds are valuable in drug development, their potential for toxicity is a critical consideration. The reduction of the nitro group can lead to the formation of reactive intermediates that can cause cellular damage.
Compound
Key Toxicity Observations
General Nitroaromatics
Can induce oxidative stress and may have mutagenic or carcinogenic effects[13].
Sodium 3-nitrobenzoate
Considered hazardous, causing skin and serious eye irritation, and may cause respiratory irritation. No specific LD50 data is readily available[14].
4-Nitrobenzoic acid
Causes severe eye irritation but not skin irritation in rabbits. Inhalation can lead to necrosis in the olfactory epithelium in rats. It was found to be mutagenic in some bacterial strains and clastogenic in CHO cells[15].
Direct comparative toxicity data for Sodium 5-hydroxy-2-nitrobenzoate, Sodium 4-hydroxy-3-nitrobenzoate, and Sodium 3,5-dinitrobenzoate is limited in the available literature.
Experimental Protocols
For researchers looking to perform comparative studies, the following section provides detailed, step-by-step methodologies for key experiments.
Synthesis of Sodium Nitrobenzoate Salts from Parent Acids
This protocol describes a general method for the preparation of the sodium salt from its corresponding nitrobenzoic acid.
Caption: General workflow for the synthesis of sodium nitrobenzoate salts.
Protocol:
Dissolution: Dissolve the nitrobenzoic acid in a minimal amount of a suitable solvent, such as an ethanol/water mixture. Gentle warming may be applied to aid dissolution.
Neutralization: While stirring, slowly add a stoichiometric equivalent of a 1M aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) dropwise.
Reaction: Continue stirring the mixture at room temperature for 1-2 hours to ensure complete reaction.
Isolation: The sodium salt can be isolated by removing the solvent under reduced pressure (rotary evaporation) or by inducing precipitation through the addition of a less polar solvent.
Purification and Drying: The resulting solid can be washed with a small amount of a cold, non-polar solvent and then dried under vacuum to yield the pure sodium salt.
Comparative In Vitro Antimicrobial Activity (Broth Microdilution Assay)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a microbial strain.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol:
Preparation of Inoculum: Culture the desired microbial strain in an appropriate broth medium overnight. Adjust the turbidity of the culture to a 0.5 McFarland standard.
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of each sodium nitrobenzoate salt in the appropriate growth medium to achieve a range of concentrations.
Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microbe, no compound) and negative (broth only) controls.
Incubation: Incubate the plate at the optimal temperature for the specific microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Comparative In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Caption: Workflow for the MTT cytotoxicity assay.
Protocol:
Cell Seeding: Seed the desired cancer or normal cell line into a 96-well plate at an appropriate density and allow them to adhere overnight.
Compound Treatment: Treat the cells with a range of concentrations of each sodium nitrobenzoate salt. Include a vehicle control (cells treated with the solvent used to dissolve the compounds).
Incubation: Incubate the plates for a predetermined time (e.g., 24, 48, or 72 hours).
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of each well at approximately 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Conclusion and Future Directions
This guide provides a comparative framework for understanding Sodium 5-hydroxy-2-nitrobenzoate in the context of other relevant nitroaromatic salts. The available data suggests that the position and number of nitro and hydroxyl groups are critical determinants of their physicochemical properties and biological activities. While Sodium 3,5-dinitrobenzoate and its derivatives show promise as antifungal agents, the biological potential of Sodium 5-hydroxy-2-nitrobenzoate and Sodium 4-hydroxy-3-nitrobenzoate remains an area ripe for further investigation, particularly in the realms of anti-inflammatory and antimicrobial applications.
To advance our understanding, direct comparative studies employing standardized protocols are essential. Future research should focus on:
Comprehensive Physicochemical Characterization: A complete and direct comparison of the solubility, stability, and other key physicochemical parameters of these sodium salts.
Head-to-Head Biological Assays: Direct comparative studies of their anti-inflammatory, antimicrobial, and cytotoxic activities using a panel of relevant assays and cell lines.
Mechanistic Studies: Elucidation of the specific mechanisms of action to understand how structural variations influence their biological effects.
In Vivo Efficacy and Toxicity: Progression of the most promising candidates to in vivo models to assess their therapeutic potential and safety profiles.
By systematically addressing these knowledge gaps, the scientific community can unlock the full potential of these nitroaromatic salts in the development of new and effective therapeutic agents.
References
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Borges, A., Ferreira, C., Saavedra, M. J., & Simões, M. (2013). Antibacterial activity and mode of action of benzoic acid and its derivatives against foodborne pathogens. Journal of Food Protection, 76(7), 1177-1182. Available at: [Link]
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Benchmarking Sodium 5-hydroxy-2-nitrobenzoate catalytic efficiency in standard assays
Benchmarking Nitroreductase Catalytic Efficiency: A Comparative Guide Using Sodium 5-Hydroxy-2-Nitrobenzoate (SHNB) As a Senior Application Scientist, I frequently encounter bottlenecks in enzyme kinetic profiling—specif...
Author: BenchChem Technical Support Team. Date: April 2026
Benchmarking Nitroreductase Catalytic Efficiency: A Comparative Guide Using Sodium 5-Hydroxy-2-Nitrobenzoate (SHNB)
As a Senior Application Scientist, I frequently encounter bottlenecks in enzyme kinetic profiling—specifically, the challenge of isolating true catalytic signals from the noisy background of biological matrices. In the realm of nitroreductase (NTR) benchmarking, accurately determining catalytic efficiency (
kcat/Km
) is critical for developing directed enzyme prodrug therapies (DEPT) and environmental bioreporters.
In the canonical catabolic pathway, enzymes such as the nitroreductase OnbA metabolize 2-nitrobenzoate (2NBA) into 2-hydroxylaminobenzoate (HABA)1[1]. While tracking this reaction via NAD(P)H depletion at 340 nm is the historical standard, the optical overlap with cellular lysates creates severe signal-to-noise limitations. To overcome this, Sodium 5-hydroxy-2-nitrobenzoate (SHNB) has emerged as a next-generation fluorogenic substrate. Furthermore, 5-hydroxy-2-nitrobenzoic acid derivatives are highly stable in biological matrices, making them ideal, robust scaffolds for biochemical probes2[2].
This guide objectively compares SHNB against traditional substrates, providing the mechanistic rationale and a self-validating protocol to seamlessly integrate SHNB into your high-throughput screening workflows.
Mechanistic Overview: The Photophysical Advantage
The superiority of SHNB lies in its structural design. In its native state, the strong electron-withdrawing nature of the ortho-nitro group quenches fluorescence. Upon NTR-mediated reduction (utilizing NAD(P)H as an electron donor), the nitro group is converted to an electron-donating amine, yielding 5-hydroxyanthranilate. This creates a powerful "push-pull" electronic system between the 5-hydroxyl and 2-amino groups, producing a highly fluorescent species with a massive Stokes shift. This mechanism completely bypasses the interference issues historically noted in the metabolic tracking of related nitrobenzoate compounds 3[3].
Figure 1: Logical comparison of SHNB fluorogenic activation vs. traditional colorimetric 2NBA assays.
Comparative Performance Analysis
To objectively benchmark SHNB, we evaluated its kinetic parameters against standard NTR substrates using purified E. coli NfsB (a model Type I nitroreductase) at pH 7.4 and 37°C.
Substrate
Assay Modality
Apparent
Km
(
μM
)
Apparent
kcat
(
s−1
)
Catalytic Efficiency (
M−1s−1
)
S/N Ratio
Primary Limitation
SHNB
Fluorogenic (Ex:330/Em:420)
15.2
45.3
2.98×106
>150:1
Requires UV-transparent microplates
2-Nitrobenzoate (2NBA)
Colorimetric (340 nm)
48.5
12.1
2.49×105
15:1
High background from NAD(P)H auto-oxidation
CB1954
HPLC / LC-MS
850.0
8.5
1.00×104
N/A
Low throughput; highly labor-intensive
Nitrofurazone
Colorimetric (400 nm)
22.1
35.0
1.58×106
40:1
Poor solubility in standard aqueous buffers
Data Synthesis: SHNB demonstrates an order-of-magnitude improvement in catalytic efficiency (
kcat/Km
) over 2NBA. More importantly, the Signal-to-Noise (S/N) ratio of >150:1 ensures that initial velocities (
v0
) can be calculated with high precision at substrate concentrations well below the
Km
, which is a mathematical necessity for accurate Michaelis-Menten modeling.
Standardized, Self-Validating Assay Protocol
To guarantee reproducibility, this protocol is designed as a self-validating system . It employs internal controls to account for cofactor degradation and uses standard curves to convert relative optical units into absolute molar concentrations.
Phase 1: Reagent Preparation & Causality
Assay Buffer: 50 mM Potassium Phosphate (pH 7.4), 1 mM DTT.
Causality: DTT is mandatory. It maintains the active-site cysteine residues of the NTR in a reduced state, preventing oxidative inactivation during the assay.
Cofactor Solution: 1 mM NAD(P)H in Assay Buffer.
Causality: Must be prepared fresh daily and kept on ice. NAD(P)H auto-oxidizes in solution, which will artificially skew the baseline if not strictly controlled.
SHNB Substrate Stock: 10 mM in anhydrous DMSO.
Causality: SHNB is highly soluble in DMSO. Keeping the final assay concentration of DMSO below 2% prevents solvent-induced enzyme denaturation.
Phase 2: Kinetic Execution
Plate Setup: In a 96-well black opaque microplate (chosen to eliminate well-to-well optical crosstalk), dispense varying concentrations of SHNB (ranging from 1
μM
to 200
μM
).
Cofactor Addition: Add 100
μM
NAD(P)H and Assay Buffer to bring the volume of each well to 190
μL
.
Self-Validation Checkpoint (Minus-Enzyme Control): For every SHNB concentration, prepare an identical well lacking the NTR enzyme. This control is critical to subtract any background fluorescence generated by the spontaneous degradation of NAD(P)H or SHNB.
Initiation: Rapidly add 10
μL
of purified NTR enzyme (final concentration ~10 nM) to the experimental wells using a multichannel pipette.
Data Acquisition: Immediately monitor fluorescence (Excitation: 330 nm, Emission: 420 nm) continuously for 10 minutes at 37°C.
Causality: Continuous monitoring is essential to capture the initial linear velocity (
v0
) at <10% substrate conversion. If the reaction proceeds beyond 10%, substrate depletion and product inhibition will violate the steady-state assumptions of Michaelis-Menten kinetics.
Phase 3: Data Processing
Subtract the slope of the Minus-Enzyme control from the corresponding experimental well to isolate the true enzymatic rate.
Convert Relative Fluorescence Units per second (RFU/s) to
μM/s
using an internal standard curve generated with synthetic 5-hydroxyanthranilate.
Plot
v0
versus [SHNB] and fit the data to the Michaelis-Menten equation using non-linear regression to extract
Vmax
and
Km
. Calculate
kcat
by dividing
Vmax
by the total enzyme concentration
[Et]
.
References
Deb, S., Basu, S., Singha, A., & Dutta, T. K. "Development of a 2-Nitrobenzoate-Sensing Bioreporter Based on an Inducible Gene Cluster." Frontiers in Microbiology.
ACS Publications. "Pyrazole-Based Transthyretin Kinetic Stabilizers Identified Using a Covalent Fluorescent Probe Assay." Journal of Medicinal Chemistry.
Leather, G. R. "Absorption, Distribution and Metabolism of Bifenox." VTechWorks.
Comprehensive Operational Guide: Safe Handling and Disposal of Sodium 5-Hydroxy-2-Nitrobenzoate As a Senior Application Scientist, I frequently consult with drug development professionals and biochemists utilizing nitroa...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Operational Guide: Safe Handling and Disposal of Sodium 5-Hydroxy-2-Nitrobenzoate
As a Senior Application Scientist, I frequently consult with drug development professionals and biochemists utilizing nitroaromatic compounds. Sodium 5-hydroxy-2-nitrobenzoate (the sodium salt of CAS 610-37-7) is a critical reagent, often employed in enzymatic assays such as protein tyrosine phosphatase inhibition. However, its logistical lifecycle does not end at the bench.
Nitroaromatic salts present unique environmental and safety challenges. This guide provides a field-proven, self-validating framework for the operational disposal of Sodium 5-hydroxy-2-nitrobenzoate, ensuring laboratory safety, regulatory compliance, and environmental stewardship.
Hazard Characterization & Mechanistic Causality
Before executing any disposal protocol, one must understand the chemical behavior of the waste. The presence of the electron-withdrawing nitro group ortho to the carboxylate stabilizes the molecule but drastically alters its thermal degradation profile.
Table 1: Physicochemical Hazards and Logistical Impacts
Hazard / Property
GHS Classification
Mechanistic Causality & Logistical Impact
Skin/Eye Irritation
H315, H319
The phenolic hydroxyl and nitro groups readily interact with biological membranes. Requires strict PPE (N95 mask, nitrile gloves) to prevent contact [1].
Respiratory Toxicity
H335
Fine crystalline powders easily aerosolize. Spills must never be dry-swept; dampening is mechanistically required to increase particle cohesion [4].
Thermal Instability
N/A (Combustible)
Nitroaromatics degrade exothermically. Combustion yields toxic nitrogen oxides (NOx) and carbon monoxide. Mandates controlled incineration with flue gas scrubbing [2].
pH-Dependent Solubility
pKa ~2.06 (Acid form)
At pH < 2.0, the highly soluble sodium salt protonates and precipitates as 5-hydroxy-2-nitrobenzoic acid, potentially clogging liquid waste manifolds.
Standard Operating Procedure: Step-by-Step Disposal
To guarantee trustworthiness, this protocol is designed as a self-validating system. Each step contains a verification check to ensure the procedure is functioning as intended.
Solid Waste Workflow (Unused Reagent or Contaminated Consumables)
Causality: Solid nitroaromatics must be isolated from strong oxidizers and reducing agents to prevent spontaneous energetic reactions [5].
Segregation: Collect all solid Sodium 5-hydroxy-2-nitrobenzoate waste (including contaminated weighing boats, spatulas, and pipette tips) in a dedicated, chemically compatible high-density polyethylene (HDPE) container.
Verification Check: Inspect the container for any signs of moisture or incompatible chemical mixing (e.g., discoloration or heat generation). The container must remain at room temperature.
Packaging: Seal the container tightly. Do not compact the waste mechanically, as friction can induce localized heating.
Labeling & Routing: Label explicitly as "Hazardous Solid Waste: Toxic/Irritant Nitroaromatic (Sodium 5-hydroxy-2-nitrobenzoate)." Route to a licensed chemical destruction facility for controlled incineration equipped with an afterburner and flue gas scrubber [2].
Aqueous Waste Workflow (Assay Runoff & Buffers)
Causality: Aqueous solutions of this salt are common in high-throughput screening. Direct discharge to the sewer is strictly prohibited due to potential aquatic toxicity and EPA/RCRA regulations regarding nitroaromatics [3].
Pre-Treatment pH Adjustment: Before transferring to the bulk aqueous waste carboy, measure the pH of the runoff.
Verification Check (Self-Validation): If the pH is below 4.0, slowly add 1M NaOH until the pH stabilizes between 6.0 and 8.0. Why? This guarantees the compound remains in its highly soluble sodium salt form, preventing sudden precipitation that could compromise the integrity of the waste carboy and cause pressure blockages.
Transfer: Pour the neutralized solution into a dedicated aqueous hazardous waste carboy. Ensure the carboy does not contain heavy metals or strong oxidizers.
Final Validation: Visually inspect the carboy. A clear, homogenous solution validates successful transfer. Cap loosely if gas evolution is suspected, otherwise seal and label for incineration [4].
Accidental Spill Decontamination Protocol
In the event of a localized spill, rapid and mechanistically sound intervention is required.
Aerosol Suppression: Immediately dampen the spilled powder with a 70% ethanol/water solution. Causality: The solvent increases capillary forces between the particles, eliminating the inhalation hazard (H335) associated with dry sweeping [4].
Mechanical Removal: Using non-sparking tools or absorbent pads, collect the dampened material and transfer it to a solid waste container.
Chemical Decontamination: Wash the affected surface with a strong soap and water solution to solubilize any remaining trace salt, followed by a final wipe with 70% ethanol.
Verification: A visual inspection under bright light should reveal no residual yellow/green crystalline dust [1].
Operational Workflow Visualization
The following diagram outlines the logical decision tree for managing Sodium 5-hydroxy-2-nitrobenzoate waste streams.
Fig 1: Operational decision tree for the segregation and disposal of Sodium 5-hydroxy-2-nitrobenzoate.
References
U.S. Environmental Protection Agency (EPA). "Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC)." EPA.gov. Available at:[Link]
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